molecular formula C13H10O2 B127426 4-Phenoxybenzaldehyde CAS No. 67-36-7

4-Phenoxybenzaldehyde

Cat. No. B127426
CAS RN: 67-36-7
M. Wt: 198.22 g/mol
InChI Key: QWLHJVDRPZNVBS-UHFFFAOYSA-N
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Description

4-Phenoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a phenoxy substituent group attached to the benzene ring. It is a derivative of benzaldehyde with the phenoxy group at the 4-position, which can influence its reactivity and physical properties. This compound is of interest in various chemical syntheses and applications due to its unique structural features.

Synthesis Analysis

The synthesis of derivatives related to 4-phenoxybenzaldehyde can be achieved through various methods. For instance, 4-fluoro-3-phenoxybenzaldehyde was synthesized using the Sommelet reaction, which involved chlorination of 4-fluoro-3-phenoxytoluene followed by a reaction with hexamethylenetetramine . Another related compound, 4-benzyloxy-2-methoxybenzaldehyde, was synthesized from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% . These methods demonstrate the versatility of synthetic approaches for producing phenoxybenzaldehyde derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 4-phenoxybenzaldehyde can be characterized using various analytical techniques. For example, the novel binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was studied using IR, NMR, elemental analysis, and UV-Vis absorption spectra, with XRD confirming the formation of the complex . These techniques are essential for understanding the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

4-Phenoxybenzaldehyde and its derivatives can undergo a range of chemical reactions. The synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involved condensation reactions with aromatic aminophenols followed by oxidative polycondensation reactions . Additionally, the synthesis of vanillin and 4-hydroxybenzaldehyde from phenols involved condensation with glyoxylic acid . These reactions highlight the reactivity of the benzaldehyde moiety and its utility in forming more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenoxybenzaldehyde derivatives can be influenced by substituents on the benzene ring. For instance, the introduction of a methyl group in the synthesis of methylbenzaldehydes from ethanol showed that selectivities for these compounds could exceed 30% due to rapid cyclization reactions and steric protection . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized using techniques such as TG-DTA, DSC, SEC, cyclic voltammetry, and fluorescence analyses . These properties are crucial for the potential application of these materials in various fields, including electronics and photonics.

Scientific Research Applications

  • Anti-Asthmatic Activity

    • Phenolic compounds from Gastrodia elata, including derivatives similar to 4-Phenoxybenzaldehyde, exhibit significant anti-asthmatic activities. These compounds are effective in reducing airway resistance and inflammation in asthma models (Jang, Lee, & Kim, 2010).
  • Synthetic Applications

    • 4-Fluoro-3-phenoxybenzaldehyde, a derivative of 4-Phenoxybenzaldehyde, can be synthesized through a Sommelet reaction. This demonstrates the synthetic versatility of 4-Phenoxybenzaldehyde and its derivatives in chemical processes (Wenxian, Min-can, & Lantao, 2005).
  • Oxyfunctionalization in Chemical Synthesis

    • A study on remote benzylic C(sp3)–H oxyfunctionalization, directed by the hindered para-hydroxyl group, involves compounds related to 4-Phenoxybenzaldehyde. This process is valuable for transforming benzyl alcohols and ethers into aromatic carbonyl compounds, indicating the potential application of 4-Phenoxybenzaldehyde in pharmaceutical and fundamental research (Jiang et al., 2014).
  • Electrochemical Detection in Biomedical Analysis

    • Vanillin, a compound structurally related to 4-Phenoxybenzaldehyde, has been used as an internal standard in the electrochemical detection of other compounds, demonstrating the potential utility of 4-Phenoxybenzaldehyde in similar applications (Buell & Girard, 1984).
  • Antimicrobial and Antifungal Properties

    • Derivatives of 4-Phenoxybenzaldehyde, like 2-Hydroxy-4-methoxybenzaldehyde, have shown significant antimicrobial and antifungal properties. This indicates the potential of 4-Phenoxybenzaldehyde in developing antifungal and antibacterial agents (Harohally et al., 2017).
  • Copper-mediated Selective Oxidation

    • Studies on copper-mediated selective oxidation of hydroxybenzaldehydes, which are structurally related to 4-Phenoxybenzaldehyde, suggest potential applications in the selective oxidation processes, relevant to pharmaceutical and perfume industries (Boldron et al., 2005).
  • Molecular Docking Investigations

    • Investigations on the intermolecular interactions and molecular docking of compounds like 4-Methoxybenzaldehyde, closely related to 4-Phenoxybenzaldehyde, indicate its potential use in drug design and molecular modeling (Ghalla et al., 2018).
  • Spectroscopic Studies and Characterization

    • Spectroscopic studies of chlorinated dihydroxybenzaldehydes, similar to 4-Phenoxybenzaldehyde, contribute to understanding their chemical behavior and potential applications in various scientific fields (Kolehmainen et al., 1995).
  • Electrochemical Features in Polymer Research

    • The polymerization of 4-Hydroxybenzaldehyde, a related compound, highlights potential applications of 4-Phenoxybenzaldehyde in polymer research and its electrochemical features (Yağmur et al., 2020).
  • Structural Elucidation in Food Chemistry

    • The identification and structural elucidation of a derivative of p-phenoxybenzaldehyde in bamboo shoots demonstrate its relevance in food chemistry and analytical studies (Shin et al., 2011).

Safety And Hazards

4-Phenoxybenzaldehyde is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of contact with skin or eyes, or if inhaled or ingested, medical attention should be sought .

properties

IUPAC Name

4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHJVDRPZNVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021730
Record name p-Phenoxybenzaldehyde
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybenzaldehyde

CAS RN

67-36-7
Record name 4-Phenoxybenzaldehyde
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Record name p-Phenoxybenzaldehyde
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Record name p-Phenoxybenzaldehyde
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Record name 4-phenoxybenzaldehyde
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Record name P-PHENOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 4-fluorobenzaldehyde and phenol.
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Synthesis routes and methods II

Procedure details

A suspension of potassium carbonate (1 eq.), 4-flurobenzaldehyde, and phenol (1.2 eq.) was heated to 150° C. and stirred for two days. The reaction was allowed to cool to room temperature and poured into saturated aq. sodium bicarbonate and ice. The solution was extracted with ether. The combined organic layers were washed with water and dried with Na2SO4. Concentration under vacuum gave pure product as an orange oil.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (5 g, 40.28 mmol) and phenol (3.8 g, 44.42 mmol) in DMF (50 mL) was added K2CO3 (11.13 g, 80.57 mmol) and the resulting mixture was stirred at 110° C. overnight. The mixture was filtered, the filtrate was diluted with cold water and the product was extracted with EtOAc. The organic layer was washed with 5% aqueous NaOH solution, saturated brine solution and dried over sodium sulphate. The organic layer was then concentrated under reduced pressure to afford 7.7 g (96.5% yield) of 4-phenoxy benzaldehyde as a pale brown oil. 1H NMR: (CDCl3) δ 9.9 (s, 1H), 7.8 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 7.0 (t, 4H).
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5 g
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11.13 g
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50 mL
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Synthesis routes and methods IV

Procedure details

To a stirring solution of p-fluorobenzaldehyde (1.6 mmol, 0.2 g) in dimethylformamide (8 mL) was added phenol (3.52 mmol, 0.33 g) and cesium carbonate (3.52 mmol, 1.15 g). The reaction mixture was headed to 90° C. for 3 hours at which time the reaction mixture was cooled to room temperature and filtered through a medium fritted funnel. The reaction mixture was then diluted with 125 mL of ethyl acetate and extracted with eight 15 mL portions of water followed by one 10 mL portion of brine. The organic layer was then dried with magnesium sulfate and evaporated to dryness. The title product was purified by column chromatography and 0.237 g (1.2 mmol) was recovered. 1H NMR (300 MHz, CDCl3) δ 9.91 (s, 1H), 8.02 (s, OH), 7.92-7.79 (m, 2H), 7.49-7.37 (m, 2H), 7.23 (t, J=8.0, 2H), 7.14-7.01 (m, 4H), 6.89 (t, J=8.3, 2H). 13C NMR (75 MHz, CDCl3) δ 191.28, 163.56, 156.41, 155.26, 132.28, 131.38, 130.41, 129.79, 125.23, 120.69, 120.45, 117.79, 115.61.
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0.2 g
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0.33 g
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1.15 g
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8 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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